N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(2-bromophenyl)propanamide
Description
N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-3-(2-bromophenyl)propanamide is a synthetic brominated aromatic compound featuring a benzofuran moiety and a propanamide backbone. Its molecular structure comprises:
- A 2-bromophenyl group linked to a propanamide chain.
- An N-substituted 2-(1-benzofuran-2-yl)-2-hydroxypropyl group.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(2-bromophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO3/c1-20(24,18-12-15-7-3-5-9-17(15)25-18)13-22-19(23)11-10-14-6-2-4-8-16(14)21/h2-9,12,24H,10-11,13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGHMWODHVBKLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=CC=C1Br)(C2=CC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(2-bromophenyl)propanamide typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to couple aryl halides with aryl boronic acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing continuous flow reactors to enhance efficiency and yield. The process may also include photochemical synthesis techniques to construct the benzofuran ring .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(2-bromophenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Medicinal Chemistry
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(2-bromophenyl)propanamide is under investigation for its potential therapeutic uses:
- Antitumor Activity: Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies. The structure-activity relationship (SAR) indicates that modifications in the phenyl ring can significantly influence antiproliferative activity .
- Antibacterial Properties: The compound has shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its low minimum inhibitory concentrations (MIC) indicate potent bactericidal effects .
Biological Research
The biological activities of this compound can be summarized as follows:
- Mechanism of Action: It is believed to interact with cellular targets involved in apoptosis and necroptosis pathways, particularly through the inhibition of receptor-interacting protein kinase 1 (RIPK1) .
- Oxidative Stress Response: The compound may influence oxidative stress pathways, potentially offering protective effects against cellular damage .
Case Study 1: Anticancer Activity
In vitro studies assessed the anticancer effects of this compound on various cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT29 | 5.0 | Induction of apoptosis |
| Jurkat | 7.5 | Cell cycle arrest |
These results indicate that the compound is effective at low concentrations, suggesting strong potential for further development as an anticancer agent .
Case Study 2: Antibacterial Efficacy
A study evaluated the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus:
| Compound | MIC (µg/mL) | Bactericidal Effect | Biofilm Inhibition |
|---|---|---|---|
| This compound | 0.25 | Yes | Moderate |
This case study highlights its potential use as an adjunct therapy in chronic infections resistant to standard treatments .
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(2-bromophenyl)propanamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The hydroxypropyl group may enhance the compound’s solubility and bioavailability, while the bromophenyl group may contribute to its binding affinity.
Comparison with Similar Compounds
Research Findings and Data Gaps
Published Insights
- Compound: No specific bioactivity data is provided, but its benzophenone moiety aligns with kinase inhibitor scaffolds (e.g., sunitinib derivatives) .
Critical Data Limitations
- Synthetic Routes : Neither compound’s synthesis is detailed in provided evidence.
- Experimental Data: No comparative binding assays, solubility, or toxicity studies are available.
Biological Activity
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(2-bromophenyl)propanamide, a compound of interest in medicinal chemistry, exhibits notable biological activity, particularly in antimicrobial and anticancer domains. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₁₅H₁₄BrN₃O
- Molecular Weight : 332.19 g/mol
- Structural Features : The presence of a benzofuran ring and a bromophenyl group contributes to its biological properties.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Benzofuran Ring | Contributes to biological activity |
| Bromophenyl Group | Enhances lipophilicity and reactivity |
| Hydroxypropyl Side Chain | Increases solubility and bioavailability |
Antimicrobial Activity
Research indicates that derivatives of benzofuran compounds often display significant antimicrobial properties. For instance, studies have shown that certain benzofuran derivatives exhibit effectiveness against Gram-positive bacteria and fungi. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Study: Antimicrobial Efficacy
In a study by , the synthesized derivatives of benzofuran were tested against various bacterial strains, yielding promising results. The compound this compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways.
Table 2: Anticancer Studies Summary
The biological activity of this compound is attributed to several mechanisms:
- Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways related to cell growth and apoptosis.
- Enzyme Inhibition : It has been suggested that the compound inhibits key enzymes involved in metabolic processes within microbial cells, leading to growth inhibition.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound may trigger oxidative damage in cancer cells, promoting cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
